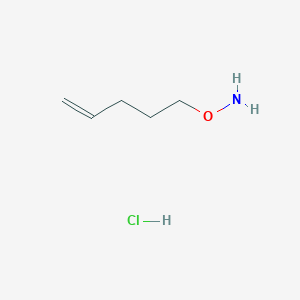
O-(pent-4-en-1-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(pent-4-en-1-yl)hydroxylamine hydrochloride is an organic compound with the molecular formula C5H11NO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a pent-4-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(pent-4-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with pent-4-en-1-yl halides under basic conditions. The general reaction scheme is as follows:
Starting Materials: Hydroxylamine hydrochloride and pent-4-en-1-yl halide (e.g., pent-4-en-1-yl chloride).
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The hydroxylamine hydrochloride is dissolved in water or alcohol, and the base is added to the solution. The pent-4-en-1-yl halide is then added dropwise with stirring. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, concentration, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
O-(pent-4-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(pent-4-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of O-(pent-4-en-1-yl)hydroxylamine hydrochloride involves its reactivity with various molecular targets:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules.
Pathways Involved: It can participate in redox reactions, nucleophilic substitution, and addition reactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
O-(pent-4-yn-1-yl)hydroxylamine: A similar compound with an alkyne group instead of an alkene group.
Hydroxylamine hydrochloride: The parent compound without the pent-4-en-1-yl substitution.
N-methylhydroxylamine: A derivative with a methyl group instead of the pent-4-en-1-yl group.
Uniqueness
O-(pent-4-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic and research applications where the alkene functionality is required.
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
O-pent-4-enylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-4-5-7-6;/h2H,1,3-6H2;1H |
InChI Key |
HFTKVLUVHLVBPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


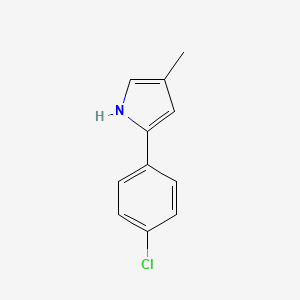

![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
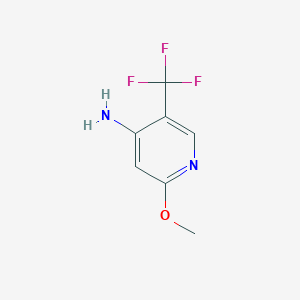
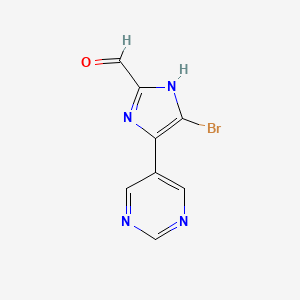
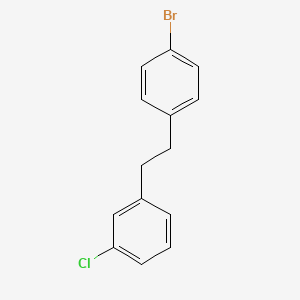

![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
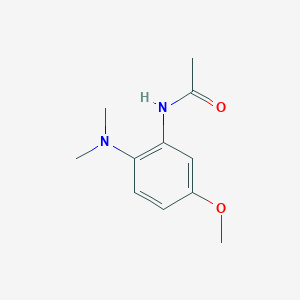
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)

![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
